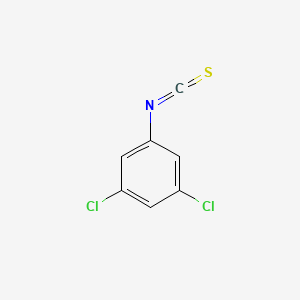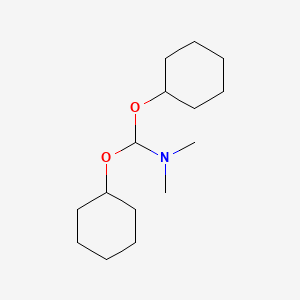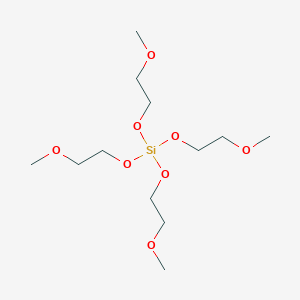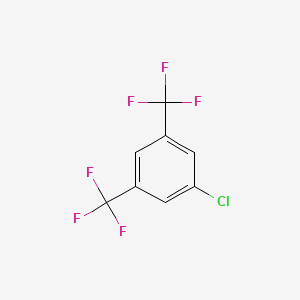
3,5-双(三氟甲基)氯苯
描述
3,5-Bis(trifluoromethyl)chlorobenzene is a halogenated aromatic compound characterized by the presence of two trifluoromethyl groups and one chlorine atom attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method involves the electrophilic aromatic substitution of benzene with chlorine and trifluoromethyl groups. This process typically requires the use of strong Lewis acids, such as aluminum chloride (AlCl₃), to facilitate the substitution reactions.
Direct Halogenation: Another approach is the direct halogenation of 3,5-bis(trifluoromethyl)benzene with chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl₃).
Industrial Production Methods: The industrial production of 3,5-bis(trifluoromethyl)chlorobenzene often involves large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. Continuous flow processes and advanced purification techniques, such as distillation and recrystallization, are employed to achieve the desired product quality.
Types of Reactions:
Oxidation: 3,5-Bis(trifluoromethyl)chlorobenzene can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are employed, often in the presence of a base.
Major Products Formed:
Oxidation: Trifluoromethylbenzoic acid, trifluoromethylbenzaldehyde.
Reduction: 3,5-Bis(trifluoromethyl)aniline.
Substitution: 3,5-Bis(trifluoromethyl)phenol, 3,5-bis(trifluoromethyl)benzylamine.
科学研究应用
3,5-Bis(trifluoromethyl)chlorobenzene is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: As a building block in organic synthesis, it is used to create more complex molecules.
Biology: It serves as a fluorescent probe in biological imaging and as a reagent in biochemical assays.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly in designing new pharmaceuticals with enhanced efficacy and stability.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
作用机制
Target of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be organoboron compounds and palladium catalysts involved in this reaction.
Mode of Action
3,5-Bis(trifluoromethyl)chlorobenzene interacts with its targets in the context of the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic synthesis
Biochemical Pathways
The biochemical pathways affected by 3,5-Bis(trifluoromethyl)chlorobenzene are related to the Suzuki–Miyaura cross-coupling reaction . This reaction is a key process in synthetic chemistry, allowing for the formation of carbon–carbon bonds, which are fundamental in the synthesis of many chemical compounds . The downstream effects of this pathway could include the synthesis of a wide range of organic compounds.
Result of Action
Given its use in the suzuki–miyaura cross-coupling reaction , it can be inferred that it plays a role in the formation of carbon–carbon bonds, which are fundamental in the synthesis of many chemical compounds.
Action Environment
The action, efficacy, and stability of 3,5-Bis(trifluoromethyl)chlorobenzene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction in which it is used is known to be sensitive to the presence of water and oxygen.
生化分析
Biochemical Properties
It is known that trifluoromethyl groups can interact with various enzymes and proteins due to their high electronegativity
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
相似化合物的比较
3,5-Bis(trifluoromethyl)aniline: Similar structure but with an amino group instead of chlorine.
3,5-Dichlorobenzene: Contains two chlorine atoms but lacks trifluoromethyl groups.
2,4,6-Trichlorotoluene: Contains chlorine atoms and a methyl group.
Uniqueness: 3,5-Bis(trifluoromethyl)chlorobenzene stands out due to the presence of both trifluoromethyl and chlorine groups, which impart unique chemical and physical properties compared to its similar compounds. These properties make it particularly useful in specialized applications where high reactivity and stability are required.
属性
IUPAC Name |
1-chloro-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMBWPJFVUPOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377714 | |
| Record name | 3,5-Bis(trifluoromethyl)chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328-72-3 | |
| Record name | 1-Chloro-3,5-bis(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
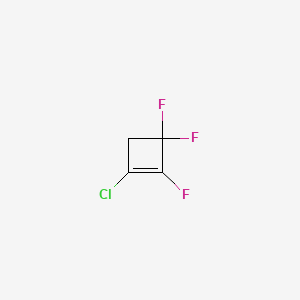
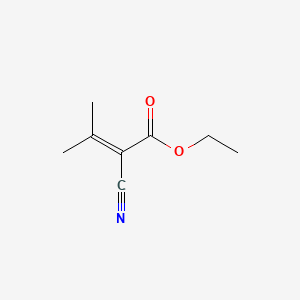
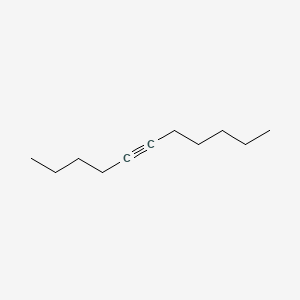
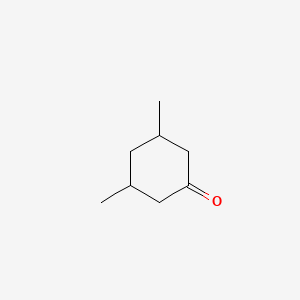

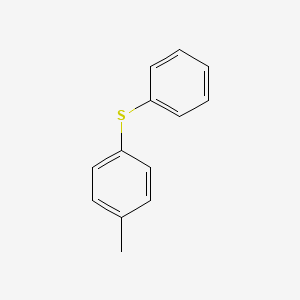
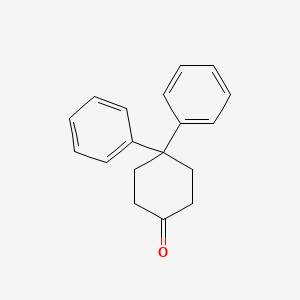
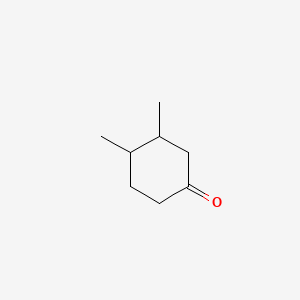
![Benzo[b]thiophene-6-carbaldehyde](/img/structure/B1585829.png)
